2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that contains functional groups like acetamides, pyrazoles, and phenyl rings with substituents. It is used in various fields of scientific research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide involves multiple steps. Here's a plausible synthetic route:
Formation of 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine: : Starting with a pyrazole derivative, trifluoromethylation and subsequent substitution reactions form the desired amine. Reaction conditions might include using reagents such as trifluoroacetic anhydride and hydrazine.
Preparation of 4-(isopropylthio)phenylacetic acid: : This can be achieved through electrophilic substitution reactions starting from 4-bromobenzene and isopropylthiol using appropriate catalysts.
Amidation Reaction: : Coupling 4-(isopropylthio)phenylacetic acid with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine under dehydration conditions (like with EDCI and HOBt) to yield the final compound.
Industrial Production Methods
In an industrial setting, the production scale-up would involve optimizing reaction conditions for yield and purity, implementing continuous flow systems, and ensuring proper catalyst and solvent recovery to minimize waste and cost.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : Potential oxidation at the sulfur atom to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of the acetamide group under catalytic hydrogenation.
Substitution: : Electrophilic and nucleophilic substitution reactions at the aromatic ring and pyrazole nitrogen.
Common Reagents and Conditions
Common reagents include hydrogen peroxide (oxidation), lithium aluminum hydride (reduction), and electrophilic halogens (substitution). Reaction conditions often involve controlled temperature, pressure, and inert atmospheres to ensure desired selectivity and yield.
Major Products
Oxidative products like sulfoxides or sulfones, reduced forms such as amines, and substituted derivatives at the phenyl or pyrazole rings are the major products.
Scientific Research Applications
Chemistry
The compound is used as a model substrate in studying reaction mechanisms, particularly those involving sulfur chemistry and trifluoromethyl groups.
Biology
Its derivatives are researched for their potential biological activity, including as enzyme inhibitors or ligands in receptor binding studies due to the presence of pyrazole and phenyl rings.
Medicine
Exploration in pharmacology for potential therapeutic agents, owing to its structure that mimics biological molecules.
Industry
The compound can be a starting material for advanced organic synthesis and materials science applications, including the creation of novel polymers or coatings.
Mechanism of Action
The compound acts through interactions at molecular targets such as enzymes or receptors. The trifluoromethyl and pyrazole groups can play a role in binding affinity and specificity, influencing pathways involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Unique Features
Similar Compounds
4-isopropylthiophenyl compounds: : These compounds share similar reactivity at the sulfur and phenyl group.
Trifluoromethyl pyrazoles: : Analogous compounds used in various chemical and biological studies.
Acetamide derivatives: : Broadly researched for their roles in pharmaceuticals and industrial chemistry.
That's a deep dive into the world of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide. Pretty fascinating stuff, huh?
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3OS/c1-12(2)25-14-5-3-13(4-6-14)11-16(24)21-8-10-23-9-7-15(22-23)17(18,19)20/h3-7,9,12H,8,10-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGDDOFONTXKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.